molecular formula C9H19NO3 B7862798 Tert-butyl (3-hydroxypropylamino)-acetate

Tert-butyl (3-hydroxypropylamino)-acetate

Cat. No.: B7862798
M. Wt: 189.25 g/mol
InChI Key: CYECLFLURYIPIE-UHFFFAOYSA-N
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Description

Tert-butyl (3-hydroxypropylamino)-acetate is an organic compound that features a tert-butyl group, a hydroxypropylamino group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-hydroxypropylamino)-acetate typically involves the reaction of tert-butyl acetate with 3-hydroxypropylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

tert-butyl acetate+3-hydroxypropylaminetert-butyl (3-hydroxypropylamino)-acetate+by-products\text{tert-butyl acetate} + \text{3-hydroxypropylamine} \rightarrow \text{this compound} + \text{by-products} tert-butyl acetate+3-hydroxypropylamine→tert-butyl (3-hydroxypropylamino)-acetate+by-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-hydroxypropylamino)-acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Tert-butyl (3-hydroxypropylamino)-acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3-hydroxypropylamino)-acetate involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding amine, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-hydroxypropyl)carbamate
  • Tert-butyl (3-hydroxypropyl)amine
  • Tert-butyl acetate

Uniqueness

Tert-butyl (3-hydroxypropylamino)-acetate is unique due to the presence of both a hydroxypropylamino group and an acetate group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for versatile chemical transformations and interactions with biological systems.

Properties

IUPAC Name

tert-butyl 2-(3-hydroxypropylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)7-10-5-4-6-11/h10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYECLFLURYIPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

196 ml of 3-aminopropanol (2.56 mol) were diluted in 250 ml of dichloromethane and the whole was cooled to 0° C. on an ice bath. 20 g of tert-butyl bromoacetate (102.5 mmol), solubilized in 200 ml of dichloromethane, were then added dropwise while the reaction mixture was maintained at 0° C. At the end of the addition (2 hours later), the reaction mixture was left at room temperature for 3 hours.
Quantity
196 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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